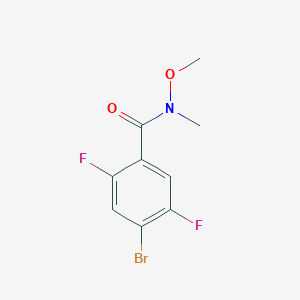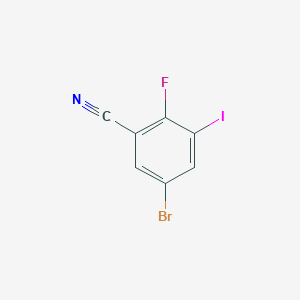
5-Bromo-2-fluoro-3-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-3-iodobenzonitrile: is a halogenated benzonitrile compound with the molecular formula C7H2BrFIN and a molecular weight of 325.91 g/mol . It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-iodobenzonitrile typically involves halogenation reactions. One common method is the sequential halogenation of benzonitrile derivatives. For instance, starting with 2-fluorobenzonitrile, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. This is followed by iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound involves similar halogenation processes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Products: Depending on the substituent introduced, products can range from alkylated to arylated benzonitriles.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
5-Bromo-2-fluoro-3-iodobenzonitrile is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-iodobenzonitrile depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. Its halogen atoms can undergo substitution or coupling reactions, facilitating the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzonitrile: Lacks the iodine atom, making it less versatile in certain reactions.
2-Fluoro-5-iodobenzonitrile: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
5-Bromo-2-fluoro-3-iodobenzonitrile is unique due to the presence of three different halogen atoms, which provides a higher degree of reactivity and versatility in synthetic applications compared to its analogs .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-iodobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFIN/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXQOIBMMREITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
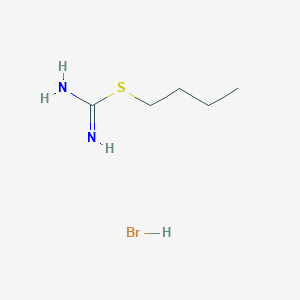
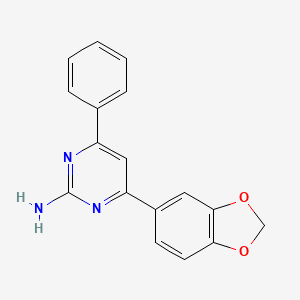
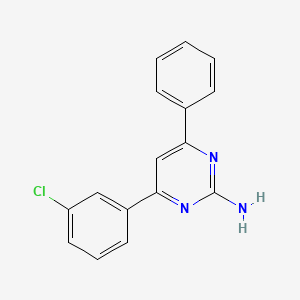
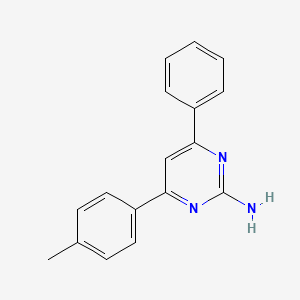
![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)
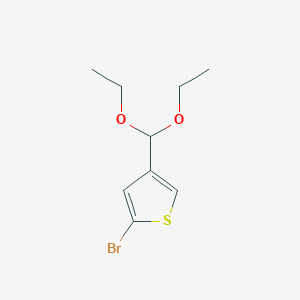



![tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)
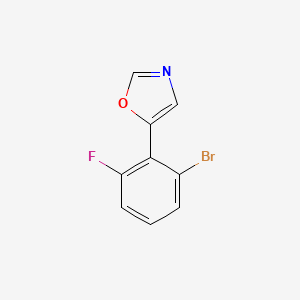
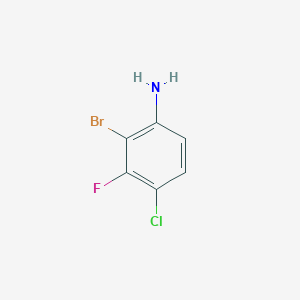
![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)
